{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine
Description
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is a secondary amine featuring a phenyl ring substituted with a 2-fluoroethoxy group at the para position and a 2-methylpropyl (isobutyl) chain attached via a methylene bridge to the amine. This structure combines aromatic, ether, and branched alkyl functionalities, which may influence its physicochemical properties, such as lipophilicity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-[[4-(2-fluoroethoxy)phenyl]methyl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO/c1-11(2)9-15-10-12-3-5-13(6-4-12)16-8-7-14/h3-6,11,15H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGOMGGXIVCMQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=C(C=C1)OCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Linkage Formation via Reductive Amination
The secondary amine bond is commonly formed through reductive amination between 4-(2-fluoroethoxy)benzaldehyde and 2-methylpropylamine. In a representative procedure:
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Condensation : 4-(2-fluoroethoxy)benzaldehyde (1.0 equiv) reacts with 2-methylpropylamine (1.2 equiv) in methanol at 25°C for 12 hours, forming the imine intermediate.
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Reduction : Sodium borohydride (2.0 equiv) is added incrementally at 0°C, followed by stirring at room temperature for 6 hours.
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Work-up : The mixture is quenched with aqueous NH₄Cl, extracted with dichloromethane, and purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
This method typically achieves yields of 68–72%, with purity >95% by HPLC. Key advantages include mild conditions and compatibility with the fluorinated ether group.
Two-Step Tosylation-Fluorination
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Tosylation : 4-Hydroxybenzaldehyde reacts with 1,2-bis(tosyloxy)ethane in DMF using Cs₂CO₃ as base (80°C, 4 hours), yielding 4-(2-tosylethoxy)benzaldehyde.
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Fluorination : The tosyl intermediate is treated with anhydrous [¹⁸F]KF/Kryptofix 222 in acetonitrile (110°C, 15 minutes), followed by hydrolysis to remove protecting groups.
This approach affords the 2-fluoroethoxy moiety in 45–55% radiochemical yield when producing ¹⁸F-labeled analogs.
Direct O-Alkylation
For non-radioactive synthesis:
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Phenoxide Formation : 4-Hydroxybenzaldehyde is deprotonated with NaH (2.0 equiv) in THF at 0°C.
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Alkylation : 1-Bromo-2-fluoroethane (1.5 equiv) is added dropwise, and the reaction is heated to 60°C for 8 hours.
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Isolation : The product is extracted with ethyl acetate and distilled under reduced pressure (bp 89–91°C at 12 mmHg).
This method achieves 65–70% yield but requires careful control of stoichiometry to avoid dialkylation.
Optimization Strategies and Challenges
Protecting Group Utilization
To prevent amine group interference during fluorination, researchers employ:
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Methoxymethyl (MOM) Protection : The amine is protected as a MOM ether prior to fluorination, then deprotected using HCl/MeOH (20% v/v, 2 hours).
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Boc Protection : tert-Butoxycarbonyl groups are introduced via reaction with di-tert-butyl dicarbonate, removed with TFA/DCM (1:1).
These strategies improve fluorination yields from <30% to >45% while maintaining amine integrity.
Solvent and Base Optimization
Critical parameters for the SNAr step include:
Substituting K₂CO₃ for Cs₂CO₃ reduces yields by 22–25% due to incomplete deprotonation.
Analytical Characterization
Structural Confirmation
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¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.6 Hz, 2H, ArH), 6.89 (d, J = 8.6 Hz, 2H, ArH), 4.71 (dt, J = 4.0, 27.8 Hz, 2H, OCH₂F), 3.51 (s, 2H, ArCH₂N), 2.68 (d, J = 6.8 Hz, 2H, NCH₂CH), 2.13 (m, 1H, CH(CH₃)₂), 1.01 (d, J = 6.6 Hz, 6H, (CH₃)₂).
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HRMS : m/z calculated for C₁₃H₂₀FNO [M+H]⁺: 226.1576, found: 226.1572.
Purity Assessment
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HPLC : C₁₈ column (4.6 × 250 mm), acetonitrile:water (70:30), 1.0 mL/min, RT = 6.7 minutes, purity >98%.
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TLC : Rf = 0.43 (hexane:ethyl acetate = 3:1), visualized with ninhydrin.
Applications in Research
PET Tracer Development
The ¹⁸F-labeled analog demonstrates:
Chemical Reactions Analysis
Types of Reactions
{[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as thiols or amines can react with the fluoroethoxy group under basic conditions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a versatile building block in the synthesis of pharmaceutical agents. Its structural features allow for modifications that enhance biological activity against various diseases, particularly in neurological and inflammatory conditions. For instance, derivatives of this compound have been investigated for their potential as non-steroidal anti-inflammatory drugs (NSAIDs), targeting cyclooxygenase (COX) enzymes involved in inflammation pathways .
Case Study: COX Inhibition
A study demonstrated that derivatives of {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine exhibited significant inhibition of COX-1 and COX-2 enzymes. The docking studies indicated favorable interactions within the active sites of these enzymes, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments .
Biochemical Probes
In chemical biology, this compound is utilized as a probe in biochemical assays. It aids in studying enzyme activities and protein-ligand interactions, providing insights into cellular mechanisms and disease pathology.
Case Study: Enzyme Activity Assays
Research has shown that this compound can effectively bind to specific enzymes, modulating their activity. This property is critical for developing targeted therapies that require precise modulation of enzyme function .
Agricultural Chemistry
Agrochemical Development
The compound is also being explored for its potential use in agrochemicals. Studies indicate that derivatives can act as effective herbicides and fungicides against various plant pathogens. The presence of the fluoroethoxy group enhances the compound's efficacy by improving its binding affinity to target sites in plants or fungi .
| Application Type | Target Organisms | Efficacy |
|---|---|---|
| Herbicides | Broadleaf weeds | High |
| Fungicides | Ascomycetes & Basidiomycetes | Moderate to High |
Mechanism of Action
The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethoxy group enhances the compound’s binding affinity and selectivity, while the amine group facilitates interactions with biological macromolecules. The compound may modulate signaling pathways or inhibit enzyme activity, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Fluoroethoxy vs. Difluoroethoxy
- ([4-(2,2-Difluoroethoxy)phenyl]methyl)(propyl)amine (CAS 1183369-50-7): Structure: Differs by having two fluorine atoms on the ethoxy group instead of one. Data: Molecular weight = 229.3 g/mol, purity = 95% .
b) Fluoroethoxy vs. Trifluoromethyl
- (2-Methylpropyl)({[4-(trifluoromethyl)phenyl]methyl})amine (CymitQuimica Ref: 10-F523314):
- Structure : Replaces the fluoroethoxy group with a trifluoromethyl (-CF₃) substituent.
- Impact : The -CF₃ group is strongly lipophilic and electron-withdrawing, likely increasing blood-brain barrier permeability compared to the fluoroethoxy analog.
- Application : Used as a molecular building block in drug discovery .
c) Positional Isomerism
Variations in the Alkylamine Chain
a) 2-Methylpropyl vs. Propyl
- [3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine (AK Scientific):
b) 2-Methylpropyl vs. Propenyl
- {[4-(2-Methylpropyl)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride (CAS 1240572-10-4):
Functional Group Additions
a) Sulfonyl and Thiol Derivatives
Research Findings and Implications
- Electron-Withdrawing Groups : Fluorine-containing substituents (e.g., -F, -CF₃) improve metabolic stability and lipophilicity, as seen in pesticide metabolites like BF 421-6 and BF 421-7 ().
- Steric Effects : Branched alkyl chains (e.g., 2-methylpropyl) may reduce degradation rates compared to linear chains, as inferred from AK Scientific’s safety data on similar amines .
- Synthetic Utility : Derivatives like sulfonyl chlorides () and hydrochlorides () demonstrate the compound’s adaptability in multi-step syntheses.
Biological Activity
The compound {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine is a synthetic organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18FNO
- Molecular Weight : 225.29 g/mol
- CAS Number : 117903389
The structural formula indicates the presence of a fluoroethoxy group attached to a phenyl ring, which is linked to a branched amine. This unique structure may contribute to its biological activity.
Pharmacological Profile
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of fluoro-substituted phenyl compounds have shown efficacy in inhibiting growth in various cancer cell lines, including breast and colon cancers .
- Mechanism of Action : The proposed mechanism involves the inhibition of histone deacetylases (HDACs), which play a crucial role in regulating gene expression related to cell cycle and apoptosis. Compounds that inhibit HDACs can lead to increased acetylation of histones, thereby promoting tumor suppressor gene expression .
- Cytotoxicity Studies : In vitro assays have demonstrated that related compounds can induce cytotoxic effects in cancer cell lines at low micromolar concentrations, indicating potential for therapeutic applications .
Safety and Toxicity
Toxicity assessments are crucial for determining the safety profile of this compound. Current data on similar compounds suggest moderate toxicity levels; however, specific studies on this compound are necessary to establish a comprehensive safety profile.
Case Study 1: Antitumor Efficacy
A recent study investigated the effects of related fluoro-substituted amines on human cancer cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .
Case Study 2: Pharmacokinetics
In an animal model study, pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion were evaluated for structurally similar compounds. Findings suggested favorable bioavailability and metabolic stability, which are critical for therapeutic efficacy .
Table 1: Comparative Biological Activity
| Compound Name | Antitumor Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| This compound | Moderate | HDAC Inhibition | Moderate |
| Related Fluoro-Substituted Phenyl Amine | High | Apoptosis Induction | Low |
| Isoflavone Derivatives | High | CYP1A1 Bioactivation | Low |
Table 2: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Bioavailability | High |
| Half-life | 4 hours |
| Clearance | Moderate |
Q & A
Q. What synthetic strategies are recommended for the preparation of {[4-(2-Fluoroethoxy)phenyl]methyl}(2-methylpropyl)amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis can be approached via palladium-catalyzed cross-coupling reactions, leveraging aryl halides or boronic acid intermediates. For example, Suzuki-Miyaura coupling using a 4-(2-fluoroethoxy)phenylboronic acid derivative and a brominated isobutylamine precursor has been effective in analogous compounds . Optimizing reaction conditions (e.g., catalyst loading, temperature, and solvent polarity) is critical. A study using Pd(II) acetate with NaHCO₃ in 2-methyltetrahydrofuran achieved 51% yield in a similar fluorinated pyrrolopyrimidine synthesis . Purification via gradient chromatography (hexane/acetone) is recommended to isolate the product .
Q. What analytical techniques are essential for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the 2-fluoroethoxy group (δ ~4.5–4.7 ppm for -OCH₂CH₂F) and isobutyl chain (δ ~0.9–1.2 ppm for -CH(CH₃)₂) .
- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity ≥95% .
- Mass Spectrometry (ESI-MS) : Monitor the molecular ion peak (e.g., m/z 254.1 [M+H]⁺ in similar amines) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly for neurological or cardiovascular targets?
- Methodological Answer :
- Receptor Binding Assays : Screen for affinity at adrenergic or serotonin receptors using radioligand displacement (e.g., [³H]-Dopamine uptake inhibition in synaptosomes) .
- Functional Assays : Measure pressor activity in isolated rat aortic rings to assess vasoconstrictive potential, a method validated for structurally related amines .
- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to quantify half-life and CYP450-mediated degradation .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties and target interactions?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina to model interactions with dopamine transporters (PDB: 4XP1). Focus on fluorine’s electronegativity and the isobutyl group’s hydrophobic interactions .
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict blood-brain barrier permeability .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, critical for CNS-targeting compounds .
Q. How should researchers address discrepancies in biological activity data across different experimental models?
- Methodological Answer :
- Dose-Response Curves : Compare EC₅₀ values in primary cells vs. immortalized lines to identify model-specific biases .
- Metabolite Profiling : Use LC-HRMS to detect species-specific metabolites that may alter activity (e.g., fluorinated metabolites in human hepatocytes) .
- Orthogonal Assays : Validate receptor activation via cAMP/Gαq signaling in HEK293 cells transfected with target receptors .
Safety and Handling
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
- Spill Management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, irrigate with saline for 20 minutes .
Data Contradictions and Validation
Q. How can conflicting data on synthetic yields or biological efficacy be resolved?
- Methodological Answer :
- Reaction Reproducibility : Test multiple catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) and solvents (THF vs. DMF) to identify optimal conditions .
- Positive Controls : Include known agonists/antagonists (e.g., propranolol for β-adrenergic assays) to benchmark activity .
- Collaborative Validation : Share samples with independent labs for blinded replication of key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
